B1577724 Brevinin-2-RA19 peptide precursor

Brevinin-2-RA19 peptide precursor

Cat. No.: B1577724
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2-RA19 peptide precursor is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Brevinin-2 peptides, including Brevinin-2-RA19, exhibit potent antimicrobial properties against a variety of pathogens. Research has shown that these peptides are effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Therapeutic Potential

The therapeutic potential of Brevinin-2-RA19 extends beyond its antimicrobial properties. Studies indicate that this peptide may also have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Inflammatory Response Modulation

Research has demonstrated that Brevinin-2 family peptides can modulate immune responses by influencing the expression of key immune regulatory pathways. For instance, in Caenorhabditis elegans, Brevinin-2 peptides have been shown to prolong survival during bacterial infections by activating innate immune pathways.

Cancer Research Applications

Emerging studies suggest that certain members of the Brevinin family, including derivatives of Brevinin-2, may possess anticancer properties. They have shown promise in selectively targeting cancer cells while sparing normal cells, which could lead to the development of new cancer therapies.

Selective Cytotoxicity

In vitro studies have indicated that Brevinin-2 derivatives can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity is critical for reducing side effects commonly associated with conventional chemotherapy.

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)15High
MCF-7 (breast cancer)20Moderate
Normal fibroblasts>100High

Biotechnological Applications

The unique properties of Brevinin-2-RA19 make it a valuable candidate for various biotechnological applications, including drug development and delivery systems.

Drug Delivery Systems

Due to their ability to penetrate cellular membranes, Brevinin peptides can be utilized as carriers for drug delivery systems. Their design can be modified to enhance the delivery of therapeutic agents directly into target cells.

Properties

bioactivity

Antimicrobial

sequence

FLDTLKNMAINAAKDAGVSVLNPLSCKLFKTC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.